Cas no 2362-18-7 (Benzene,1,1'-oxybis[4-(chloromethyl)-)
2362-18-7 structure
Product Name:Benzene,1,1'-oxybis[4-(chloromethyl)-
Numero CAS:2362-18-7
MF:C14H12Cl2O
MW:267.150482177734
CID:255871
PubChem ID:119907
Update Time:2025-04-19
Benzene,1,1'-oxybis[4-(chloromethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene
- 1,1'-oxybis[4-(chloromethyl)-benzene]
- 4,4'-oxybis(chloromethylbenzene)
- 4,4-oxydibenzyl chloride
- AC1L3PQ2
- Bis((chloromethyl)pheny
- Bis((chloromethyl)phenyl) ether
- Bis-(4-chlormethyl-phenyl)-aether
- bis-(4-chloromethyl-phenyl)-ether
- Bis[(4-chloromethyl)phenyl]ether
- Bis[p-(chloromethyl)phenyl] ether
- bis< 4-(chloromethyl)phenyl> ether
- NCIOpen2_003975
- Oxybis((chloromethyl)benzene)
- p-Chloromethyl diphenyl oxide
- SureCN1338731
- Ether, bis(.alpha.-chloro-p-tolyl)
- 4,4'-Di(chloromethyl)diphenyl ether
- 2362-18-7
- NSC-74078
- 1,1'-Oxybis[4-(chloromethyl)benzene]
- NSC74078
- AKOS024333193
- DTXSID00946439
- 4,4'-Bis(chloromethyl)diphenyl ether
- Benzene,1'-oxybis[4-(chloromethyl)-
- SCHEMBL1338731
- Bis-(alpha-chlorotolyl)ether
- 4,4'-Bis(chloromethyl)diphenyl oxide
- AMY11296
- 28259-88-3
- Bis(chloromethyl)diphenyl ether
- Bis[4-(chloromethyl)phenyl] ether
- Benzene,1,1'-oxybis[4-(chloromethyl)-
-
- Inchi: 1S/C14H12Cl2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
- Chiave InChI: ONXYNIGRSCRZNU-UHFFFAOYSA-N
- Sorrisi: ClCC1C=CC(=CC=1)OC1C=CC(CCl)=CC=1
Proprietà calcolate
- Massa esatta: 266.02666
- Massa monoisotopica: 266.027
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 184
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- Densità: 1.24g/cm3
- Punto di ebollizione: 376.8ºC at 760 mmHg
- Punto di infiammabilità: 135.7ºC
- Indice di rifrazione: 1.585
- PSA: 9.23
- LogP: 4.95650
Benzene,1,1'-oxybis[4-(chloromethyl)- Letteratura correlata
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
2362-18-7 (Benzene,1,1'-oxybis[4-(chloromethyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti